Phenylmethanesulfonamide
Overview
Description
Phenylmethanesulfonamide is an organic compound with the chemical formula C7H9NO2S. It is also known as N-phenylmethanesulfonamide. This compound is characterized by a phenyl group attached to a methanesulfonamide moiety. It appears as a white to light beige crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Scientific Research Applications
Phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
Target of Action
Phenylmethanesulfonamide, also known as Benzylsulfonamide, is a sulfonamide-based compound . It has been found to inhibit human cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cell from progressing through its normal cycle of growth and division .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, a fundamental biochemical pathway in cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Pharmacokinetics
Like other sulfonamide-based compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The primary molecular effect of this compound is the inhibition of CDK2, leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest and potentially cell death . This makes this compound a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of this compound, influencing its efficacy and potential side effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound is known to be highly electrophilic
Cellular Effects
Some studies suggest that similar compounds may have effects on cellular processes
Molecular Mechanism
It is known to be a highly electrophilic compound , suggesting it may interact with other molecules in the cell, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmethanesulfonamide can be synthesized through the reaction of methanesulfonamide with aniline under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Phenylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamide derivatives.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: It can be reduced to form corresponding amines under reductive conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Comparison with Similar Compounds
Phenylmethanesulfonamide can be compared with other similar compounds, such as:
Methanesulfonamide: Lacks the phenyl group, making it less hydrophobic and less effective in certain applications.
N-Phenyltrifluoromethanesulfonamide: Contains a trifluoromethyl group, which enhances its electron-withdrawing properties and increases its reactivity.
N-Phenylmethanesulfonyl Chloride: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles .
Uniqueness: this compound is unique due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
phenylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYDMHGKWRPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063525 | |
Record name | Benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4563-33-1 | |
Record name | Phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylmethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanesulfonamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-α-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENEMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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